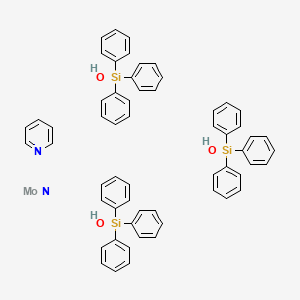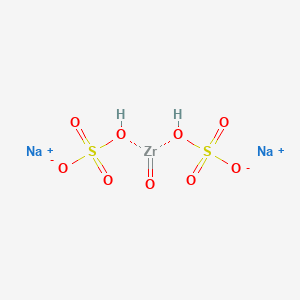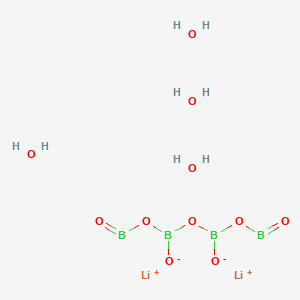
Potassium dinitrosulfatopalladate(II)
説明
Potassium dinitrosulfatopalladate(II) is a biochemical used for proteomics research . It is a solution containing 5% Pd .
Molecular Structure Analysis
The linear formula for Potassium dinitrosulfatopalladate(II) is K2Pd(NO2)2SO4 . The molecular weight is 372.68 .Physical And Chemical Properties Analysis
Potassium dinitrosulfatopalladate(II) is a liquid . Its exact mass is 372.690186 and its monoisotopic mass is 371.768433 . The solubility in water is not specified .科学的研究の応用
Catalysis in Organic Synthesis
Potassium dinitrosulfatopalladate(II): is utilized in organic synthesis as a catalyst. Its palladium content plays a crucial role in facilitating various chemical reactions, including cross-coupling reactions which are pivotal in creating complex organic compounds. The compound’s ability to act as a source of palladium enables the formation of carbon-carbon bonds, essential for synthesizing pharmaceuticals and agrochemicals .
Materials Science
In materials science, Potassium dinitrosulfatopalladate(II) contributes to the development of new materials with unique properties. Its application extends to the creation of advanced polymers and composites, where it can act as a cross-linking agent, enhancing the material’s stability and durability .
Energy Storage and Conversion
The compound’s electrochemical properties are being explored for use in energy storage systems, such as batteries and fuel cells. Research is ongoing to harness its potential in improving the efficiency and capacity of these devices, which is vital for sustainable energy solutions .
Environmental Science
Potassium dinitrosulfatopalladate(II): is researched for its potential in environmental remediation. Its chemical structure allows it to interact with various pollutants, facilitating their breakdown and removal from the environment. This application is particularly important in the treatment of wastewater and the detoxification of industrial effluents .
Nanotechnology
In the realm of nanotechnology, this compound is used to synthesize palladium nanoparticles, which have a wide range of applications, including in catalysis, sensors, and electronic devices. The nanoparticles exhibit unique physical and chemical properties due to their small size and high surface area .
Medicine
While direct applications in medicine are not well-documented, the compound’s palladium content suggests potential use in diagnostic and therapeutic techniques, especially in areas like radiology and targeted drug delivery systems. Further research could unlock its capabilities in medical imaging and treatment .
Agriculture
Potassium dinitrosulfatopalladate(II): may find applications in agriculture through the development of advanced fertilizers. Its potassium content is essential for plant growth, and when combined with nanotechnology, it could lead to more efficient fertilizer formulations that enhance nutrient uptake and minimize environmental impact .
Chemical Synthesis
This compound is also significant in the field of chemical synthesis, where it can be used as a reagent or a precursor in the synthesis of complex chemical structures. Its versatility in reaction mechanisms makes it a valuable asset in the synthesis of a wide range of chemical products .
特性
IUPAC Name |
dipotassium;palladium;dinitrite;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.2HNO2.H2O4S.Pd/c;;2*2-1-3;1-5(2,3)4;/h;;2*(H,2,3);(H2,1,2,3,4);/q2*+1;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJBKCJXGNMELI-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2N2O8PdS-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium dinitrosulfatopalladate(II) | |
CAS RN |
67859-45-4 | |
| Record name | Palladate(2-), bis(nitrito-.kappa.N)[sulfato(2-)-.kappa.O,.kappa.O']-, potassium (1:2), (SP-4-2)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium bis(nitrito-N)[sulphato(2-)-O,O']palladate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(E)-3-[1-(7-Methoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamido]propyl 2-cyano-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B1516195.png)
![[Rucl(P-cymene)((R)-tolbinap)]CL](/img/structure/B1516203.png)




![Tris[4-(5-bromothiophen-2-yl)phenyl]amine](/img/structure/B1516218.png)


